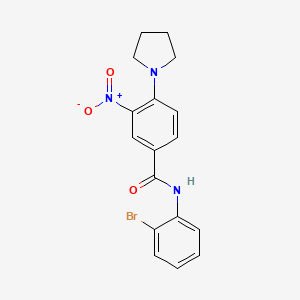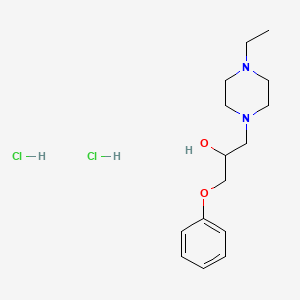![molecular formula C15H14ClFN2O2S B4082649 N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide](/img/structure/B4082649.png)
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide
Vue d'ensemble
Description
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.
Mécanisme D'action
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide inhibits the function of the CFTR protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which results in a decrease in chloride ion transport across the cell membrane.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide can increase the activity of CFTR in cells that express mutant forms of the protein. In vivo studies have shown that N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide can reduce the severity of lung disease in animal models of CF.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of the CFTR protein, which makes it a useful tool for studying the function of the protein. It is also relatively easy to synthesize, which makes it readily available for use in experiments.
One limitation of N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide is that it is not specific to the CFTR protein. It has been shown to inhibit the function of other ion channels, which may complicate data interpretation in some experiments.
Orientations Futures
There are several future directions for research on N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide. One area of research is the development of more specific inhibitors of the CFTR protein. This could lead to more effective treatments for CF that target the underlying cause of the disease.
Another area of research is the use of N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide in combination with other drugs for the treatment of CF. Studies have shown that N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide can enhance the activity of other drugs that target the CFTR protein, which suggests that combination therapy may be more effective than single-agent therapy.
Finally, research on the safety and efficacy of N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide in human clinical trials is needed to determine its potential as a therapeutic agent for the treatment of CF.
Applications De Recherche Scientifique
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of CF. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein. The CFTR protein is a chloride ion channel that is responsible for regulating the flow of ions in and out of cells. Mutations in the CFTR gene lead to a dysfunctional CFTR protein, which results in the accumulation of thick, sticky mucus in the lungs and other organs.
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide has been shown to be a potent inhibitor of the CFTR protein, which makes it a promising therapeutic agent for the treatment of CF. Studies have shown that N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide can increase the activity of CFTR in cells that express mutant forms of the protein, which suggests that it may be able to restore normal CFTR function in CF patients.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N'-ethyl-4-fluorobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c1-2-18-15(11-3-7-13(17)8-4-11)19-22(20,21)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEPVXJJSPOPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4082573.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4082574.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4082576.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide](/img/structure/B4082595.png)
![N-(4-methyl-2-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4082601.png)
![2-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4082602.png)
![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-(4-fluorophenyl)-4-oxo-1-butanone](/img/structure/B4082610.png)



![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4082637.png)
![1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082645.png)
![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-3-phenylpropyl]amine](/img/structure/B4082659.png)